molecular formula C6H2ClN3O2S2 B14149414 2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole CAS No. 4015-13-8

2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole

Cat. No.: B14149414
CAS No.: 4015-13-8
M. Wt: 247.7 g/mol
InChI Key: WMYKBZVLBMQOMG-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group and a nitrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-chlorothiadiazole with 5-nitrothiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Major Products Formed

    Electrophilic Substitution: Halogenated derivatives of the compound.

    Nucleophilic Substitution: Substituted thiadiazole derivatives with various nucleophiles.

    Reduction: Amino derivatives of the compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole is unique due to the presence of both the chloro and nitro groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in medicinal chemistry and materials science.

Properties

CAS No.

4015-13-8

Molecular Formula

C6H2ClN3O2S2

Molecular Weight

247.7 g/mol

IUPAC Name

2-chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole

InChI

InChI=1S/C6H2ClN3O2S2/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H

InChI Key

WMYKBZVLBMQOMG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C2=NN=C(S2)Cl

Origin of Product

United States

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